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Compound of Interest

Compound Name:
(S)-N-Deacetyl Colchicine d-10-

Camphorsulfonate

CAS No.: 102419-98-7

Cat. No.: B583563

Get Quote

Executive Summary
This technical guide provides a rigorous comparative analysis of Colchicine (the parent

alkaloid) and its primary metabolite/precursor, (S)-N-Deacetyl Colchicine (also known as

Deacetylcolchicine).

The Verdict: While Colchicine remains the gold standard for tubulin binding affinity and acute

cytotoxicity (

in low nM range), (S)-N-Deacetyl Colchicine exhibits significantly reduced cytotoxicity (often
10–50x less potent) and faster dissociation kinetics. This reduction in potency makes (S)-N-
Deacetyl Colchicine a critical "scaffold" molecule rather than a standalone therapeutic; its free
amino group allows for the synthesis of targeted prodrugs (e.g., ADCs) that reduce systemic
toxicity while retaining the microtubule-destabilizing core.
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The primary differentiator between these two molecules lies at the C-7 position of the B-ring.

This structural change fundamentally alters how the molecule interacts with the Colchicine

Binding Site (CBS) on

-tubulin.

Structural Comparison
Feature Colchicine (S)-N-Deacetyl Colchicine

C-7 Substituent
Acetamido group (

)

Primary Amine (

)

Lipophilicity (LogP) ~1.85 (Moderate) ~1.03 (Lower, more polar)

H-Bond Donors 1 2 (Primary amine)

Tubulin Binding
Pseudo-irreversible (Slow

dissociation)

Reversible (Faster

dissociation)

Mechanism of Action: The "Conformational Lock"
Colchicine binds to tubulin by inserting its A-ring into a hydrophobic pocket and its C-ring

(tropolone) into an adjacent region. The acetamido group at C-7 is critical for the "induced fit." It

forms a steric bridge that "locks" the tubulin dimer into a curved conformation, preventing

straight microtubule polymerization.

Why Deacetylation Reduces Potency: Removing the acetyl group to form (S)-N-Deacetyl

Colchicine removes a key hydrophobic contact and steric restraint. While the molecule still

binds, the "lock" is looser, leading to faster dissociation rates (

) and reduced inhibition of microtubule assembly.
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Figure 1: Comparative Mechanism of Action. Note the divergence in binding stability driven by

the C-7 substituent.

Comparative Cytotoxicity Data
The following data aggregates findings from standard MTT/MTS assays across varying cancer

cell lines. Note the consistent trend of reduced potency for the deacetylated form.

Values (Inhibition of Cell Viability)
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Cell Line Tissue Origin
Colchicine (

)

(S)-N-Deacetyl

Colchicine (

)

Fold Difference

HeLa Cervical Cancer 10 – 20 nM 150 – 300 nM
~15x Less

Potent

MCF-7 Breast Cancer 15 – 40 nM ~400 nM
~10-20x Less

Potent

A549 Lung Carcinoma 20 – 50 nM > 500 nM
>25x Less

Potent

B16-F10 Melanoma 12 nM 180 nM
~15x Less

Potent

Critical Insight: The reduced cytotoxicity of (S)-N-Deacetyl Colchicine is often advantageous for

drug development. It allows researchers to conjugate highly toxic payloads to the free amine

(creating a prodrug) without the linker itself contributing excessive background toxicity.

Experimental Protocols
To validate these differences in your own laboratory, follow these standardized protocols.

These are designed to minimize variability caused by the solubility differences between the

acetamido and amino forms.

Protocol A: Comparative MTT Cytotoxicity Assay
Objective: Determine

values with high precision.

Reagents:
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Stock Solutions: Dissolve Colchicine and (S)-N-Deacetyl Colchicine in 100% DMSO to 10

mM.

Note: (S)-N-Deacetyl Colchicine may require slight warming (37°C) or sonication due to

the polarity of the amine.

Cell Lines: HeLa or MCF-7 (log-phase growth).

Workflow:

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

Treatment: Prepare serial dilutions (1:3 step) in culture medium.

Colchicine Range: 0.1 nM to 1000 nM.

Deacetyl Range: 1 nM to 10,000 nM (Must test higher concentrations).

Control: Vehicle control (DMSO < 0.5%).

Incubation: 48 or 72 hours at 37°C, 5% CO2.

Readout: Add MTT reagent (0.5 mg/mL). Incubate 3-4h. Solubilize formazan with DMSO.

Read Absorbance at 570 nm.

Protocol B: Tubulin Polymerization Assay (Fluorescence
Based)
Objective: Measure direct inhibition of microtubule assembly (mechanism validation).

Preparation: Use >99% pure tubulin (porcine brain) in G-PEM buffer (80 mM PIPES, 2 mM

MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

Reporter: Add DAPI (10 µM) or use a fluorescent reporter kit.

Baselines:

Positive Control: Paclitaxel (stabilizer) or Vehicle (normal polymerization).
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Negative Control: Nocodazole or 5 µM Colchicine (depolymerizer).

Execution: Add Colchicine or Deacetyl derivative (3 µM). Measure fluorescence (Ex 360nm /

Em 450nm) every 30s for 60 mins at 37°C.

Analysis: Compare the

(rate of polymerization) and Steady State mass. Colchicine will show a flat line (no
polymerization). (S)-N-Deacetyl Colchicine will show a delayed or partial slope, indicating
weaker inhibition.
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Seed Cells
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Mix with Tubulin + GTP
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Figure 2: Dual-stream validation workflow for comparing cytotoxicity and direct target

engagement.

Strategic Applications
Why use (S)-N-Deacetyl Colchicine if it is less potent?

Prodrug Engineering: The C-7 amino group is chemically versatile.[1] It reacts readily with

activated esters, isocyanates, or aldehydes. This allows for the attachment of:

Targeting Ligands: Folate or antibodies (ADCs) to direct the payload to tumors.

Solubility Enhancers: PEG chains to improve bioavailability.
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Reduced Off-Target Toxicity: Because the deacetylated form is less "sticky" to tubulin in

healthy cells, prodrugs that release this metabolite (or re-acetylate inside the tumor) can

achieve a wider therapeutic window than Colchicine itself.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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